7-(1-Benzofuran-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a benzofuran moiety fused with a triazolopyrimidine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Formation of Triazolopyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Coupling Reactions: The benzofuran and triazolopyrimidine moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could potentially modify the triazolopyrimidine ring.
Substitution: Substitution reactions, especially electrophilic or nucleophilic, could occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: It may be explored for its properties in the development of new materials.
Biology
Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studies might focus on its interaction with biological receptors.
Medicine
Drug Development: The compound could be a candidate for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Agriculture: It might be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor Interaction: It could interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(1-BENZOFURAN-2-YL)-2-(METHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(1-BENZOFURAN-2-YL)-2-(ETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The unique structural features of 7-(1-BENZOFURAN-2-YL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, such as the specific substituents on the triazolopyrimidine ring, may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14N4O/c1-10(2)15-18-16-17-8-7-12(20(16)19-15)14-9-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3 |
InChI Key |
AAUSPWSQWVTSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.